Diaza-15-crown-5

Description

Contextualizing 1,4,10-Trioxa-7,13-diazacyclopentadecane within Macrocyclic Chemistry

Macrocyclic chemistry, a branch of supramolecular chemistry, focuses on the study of large ring-shaped molecules. 1,4,10-Trioxa-7,13-diazacyclopentadecane, also known by synonyms such as Diaza-15-crown-5, fits squarely within this domain. The defining feature of this and other crown ethers is their ability to selectively bind cations within their central cavity, a property first recognized by Charles Pedersen in the 1960s. The inclusion of nitrogen atoms in the macrocyclic ring, creating diaza-crown ethers, introduces additional functionality. These nitrogen sites can be readily modified, allowing for the synthesis of a vast number of derivatives with tailored properties.

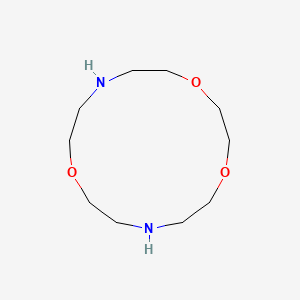

The fundamental structure of 1,4,10-Trioxa-7,13-diazacyclopentadecane consists of a fifteen-membered ring. This ring size and the arrangement of its oxygen and nitrogen donor atoms create a specific cavity size that influences its selectivity for certain metal ions. The lone pairs of electrons on these heteroatoms are crucial for coordinating with cations.

Evolution of Research Perspectives on 1,4,10-Trioxa-7,13-diazacyclopentadecane

Following the initial discovery of crown ethers, research in this area expanded rapidly. The focus soon broadened to include aza- and diaza-analogs, which offered the advantage of functionalization at the nitrogen atoms. scienceopen.com This opened up new avenues for creating more complex and specific host-guest systems.

Early research on diaza-crown ethers, including the 15-membered ring system of 1,4,10-Trioxa-7,13-diazacyclopentadecane, was largely centered on their synthesis and fundamental coordination chemistry with a variety of metal ions. As synthetic methodologies became more sophisticated, the focus shifted towards the design of derivatives with specific applications in mind. This has led to the development of molecules for use in areas such as ion-selective electrodes, fluorescent sensors, and as building blocks for more elaborate supramolecular structures. researchgate.netnih.govmdpi.com More recently, the unique properties of these macrocycles have been exploited in biomedical research, with derivatives being investigated for roles in medical imaging and diagnostics.

Physicochemical Properties of 1,4,10-Trioxa-7,13-diazacyclopentadecane

The physicochemical properties of 1,4,10-Trioxa-7,13-diazacyclopentadecane are fundamental to its behavior and applications. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂O₃ |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 31249-95-3 |

| Appearance | Off-white crystalline powder |

| Water Solubility | Soluble |

| Predicted pKa | 9.05 ± 0.20 |

| Predicted XlogP | -1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 51.8 Ų |

Synthesis and Structural Characteristics

Complexation Behavior

A key feature of 1,4,10-Trioxa-7,13-diazacyclopentadecane is its ability to form stable complexes with a variety of metal ions. The thermodynamics of complex formation have been studied for derivatives of this macrocycle. For instance, research on 1,4,10-trioxa-7,13-diazacyclopentadecane-N,N'-diacetic acid has shown that it forms more stable complexes with transition metals compared to its 18-membered ring analogue, a phenomenon attributed to more favorable heats of reaction. rsc.org Conversely, the larger macrocycle tends to form slightly more stable complexes with alkaline-earth metals. rsc.org

The table below provides a conceptual overview of the stability of complexes formed between a diacetic acid derivative of 1,4,10-Trioxa-7,13-diazacyclopentadecane and various metal ions, as inferred from the literature.

| Metal Ion | Relative Stability of Complex |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | High |

| Alkaline-Earth Metals (e.g., Ca²⁺, Sr²⁺, Ba²⁺) | Moderate |

It is important to note that the stability and selectivity of these complexes can be finely tuned by modifying the substituents on the nitrogen atoms of the macrocycle.

Applications in Academic Research

The unique properties of 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives have led to their use in a variety of research areas.

Applications in Analytical Chemistry

Derivatives of 1,4,10-Trioxa-7,13-diazacyclopentadecane have been employed as ionophores in the development of ion-selective electrodes. For example, a derivative has been used to create an electrode with high selectivity for anionic surfactants. researchgate.net Furthermore, the macrocyclic framework can be functionalized with fluorophores to create fluorescent chemosensors for the detection of specific metal ions. nih.gov

Applications in Materials Science

In materials science, this macrocycle serves as a versatile building block for the creation of more complex supramolecular assemblies. mdpi.com Its ability to bind specific ions has also been explored for practical applications such as the solubilization of inorganic salts like barium sulfate. rsc.org

Applications in Biomedical Research

The field of biomedical research has also seen the application of 1,4,10-Trioxa-7,13-diazacyclopentadecane derivatives. They have been investigated as potential agents for medical imaging, including as contrast agents for magnetic resonance imaging (MRI) and in the development of radiopharmaceuticals. The ability of some derivatives to transport ions across biological membranes has led to their study as synthetic ionophores. scienceopen.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4,10-trioxa-7,13-diazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHIZMRUXPMSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185173 | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31249-95-3 | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31249-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031249953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 21 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,10-trioxa-7,13-diazacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4,10 Trioxa 7,13 Diazacyclopentadecane and Its Derivatives

Established Synthetic Pathways for the Macrocycle Core

The construction of the foundational 15-membered ring of 1,4,10-Trioxa-7,13-diazacyclopentadecane relies on established cyclization strategies in macrocyclic chemistry.

An established method for the synthesis of azacrown ethers is the Richman-Atkins synthesis, which avoids the need for high-dilution conditions by utilizing tosyl (p-toluenesulfonyl) protecting groups. researchgate.netmorressier.comclemson.edu This approach enhances the efficiency of the cyclization step. For the synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, a plausible pathway involves the condensation of two key fragments in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF).

The reaction typically proceeds by the cyclization of a linear precursor that contains all the necessary atoms for the final macrocycle. A chemically sound approach involves the reaction between a doubly tosylated diamine and a diol derivative with leaving groups (like tosylates). For instance, N,N'-ditosyl-4-oxaheptane-1,7-diamine could react with bis(2-(tosyloxy)ethyl) ether. The tosyl groups serve a dual purpose: they activate the N-H bonds for deprotonation and subsequent nucleophilic attack, and they protect the secondary amine functionalities. Following the cyclization, the tosyl groups are removed under harsh conditions, typically using strong acids or reducing agents, to yield the final macrocycle.

| Reactant A | Reactant B | Base/Solvent | Key Feature | Reference |

| N,N'-ditosyl-4-oxaheptane-1,7-diamine | bis(2-(tosyloxy)ethyl) ether | Cs₂CO₃ / DMF | Richman-Atkins cyclization | researchgate.netnih.gov |

Functionalization and Derivatization Strategies

The versatility of 1,4,10-Trioxa-7,13-diazacyclopentadecane stems from the reactivity of the two secondary amine groups within its structure. These nitrogen atoms provide ideal sites for functionalization, allowing for the attachment of various side arms or "lariat" groups, which can significantly modify the properties and complexing abilities of the macrocycle.

The most common strategy for derivatization is the direct N-alkylation of the secondary amine groups of the macrocycle. This reaction involves treating the parent diazacrown ether with an appropriate alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the generated acid. This approach allows for the introduction of one or two pendant arms, which can contain a variety of functional groups to tailor the molecule's properties for specific applications, such as ion recognition or catalytic activity. The pendant arms can enhance the stability and selectivity of metal ion complexes by providing additional coordination sites.

| Derivative Type | Alkylating Agent Example | Purpose of Pendant Arm |

| Mono- or Bis-alkylated | Alkyl halide (e.g., ethyl bromoacetate) | Enhance metal binding, improve solubility |

| Lariat (B8276320) Ether | Chloroacetyl chloride followed by amine | Introduce additional donor atoms for coordination |

Creating "capped" or bicyclic systems, known as cryptands, from 1,4,10-Trioxa-7,13-diazacyclopentadecane results in host molecules with three-dimensional cavities, leading to enhanced selectivity and stability in ion binding. A notable example is the synthesis of a ferrocene-capped cryptand. This is achieved by reacting the parent diazacrown ether with a bifunctional capping agent. acs.org

In a specific synthesis, 1,4,10-Trioxa-7,13-diazacyclopentadecane is treated with 1,1'-bis(chlorocarbonyl)ferrocene. acs.org The reaction forms amide linkages between the nitrogen atoms of the macrocycle and the carbonyl groups of the ferrocene (B1249389) unit, creating a bicyclic structure where the ferrocene moiety acts as the "cap." This creates a redox-active cryptand capable of electrochemical recognition of guest species.

| Parent Macrocycle | Capping Agent | Resulting Structure | Key Feature | Reference |

| 1,4,10-Trioxa-7,13-diazacyclopentadecane | 1,1'-bis(chlorocarbonyl)ferrocene | Ferrocene-based cryptand | Redox-active host for ion sensing | acs.org |

The incorporation of carbohydrate moieties into the structure of azacrown ethers introduces chirality and biocompatibility, making them useful in asymmetric catalysis and biological applications. researchgate.netnih.gov The synthesis of these derivatives often employs methods similar to the Richman-Atkins cyclization. researchgate.netnih.gov

In a typical approach, a sugar molecule is chemically modified to possess two reactive sites, such as di-ω-halo or di-ω-toluenesulfonamide alkylated derivatives. This functionalized carbohydrate is then condensed with a complementary α,ω-bis-toluenesulfonamide component under basic conditions (e.g., alkali carbonate in DMF) to form the macrocyclic structure with the sugar unit fused to the ring. nih.gov This strategy allows for the creation of a diverse range of chiral macrocycles with varying ring sizes and sugar components.

| Strategy | Carbohydrate Precursor Example | Cyclization Partner | Resulting Derivative | Reference |

| Richman-Atkins Condensation | 2,3-di-ω-halo-glucopyranoside | α,ω-bis-toluenesulfonamide | Chiral carbohydrate-fused azacrown ether | nih.gov |

To create fluorescent sensors for detecting metal ions, a fluorophore unit is covalently attached to the diazacrown macrocycle. The nitrogen atoms of the ring serve as excellent attachment points for these signaling units. The general synthetic strategy is the N-alkylation of the macrocycle with a reactive derivative of a fluorophore.

A common example is the synthesis of an anthracene-based fluorescent sensor. This can be achieved by reacting 1,4,10-Trioxa-7,13-diazacyclopentadecane with 9-(chloromethyl)anthracene (B151802) in the presence of a base. nih.gov The resulting derivative features an anthracenylmethyl pendant arm. In such systems, the fluorescence is often quenched in the free ligand due to photoinduced electron transfer (PET) from the tertiary amine to the excited fluorophore. Upon binding of a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, which allows for the detection of the target ion.

| Fluorophore | Alkylating Agent | Sensing Mechanism | Target Analytes | Reference |

| Anthracene (B1667546) | 9-(chloromethyl)anthracene | Photoinduced Electron Transfer (PET) | Metal Ions | nih.govbeilstein-journals.org |

| Naphthalimide | N-(bromoalkyl)naphthalimide | Photoinduced Electron Transfer (PET) | Metal Ions |

Coordination Chemistry of 1,4,10 Trioxa 7,13 Diazacyclopentadecane

Structural Elucidation of Metal Complexes

Solution-State Structural Investigations via NMR Spectroscopy

The conformational flexibility of the free mdpi.comaneN2O3 macrocycle in solution often results in time-averaged NMR spectra at room temperature. The protons and carbon atoms in chemically equivalent positions give rise to single, averaged signals. The 1H NMR spectrum of the free ligand typically shows broad multiplets for the ethylene (B1197577) protons, reflecting the rapid conformational exchange occurring on the NMR timescale.

Upon coordination to a metal ion, the conformational mobility of the macrocycle is often restricted. This can lead to significant changes in the NMR spectra. The coordination of the donor nitrogen and oxygen atoms to a metal center can lock the macrocycle into a more rigid conformation. This rigidity can make chemically similar protons or carbons inequivalent, resulting in more complex splitting patterns and a greater number of distinct signals. For instance, the formation of a stable complex can lead to the appearance of well-resolved multiplets in the 1H NMR spectrum, in contrast to the broad signals observed for the free ligand.

The chemical shifts of the protons and carbons in the macrocycle are also highly sensitive to the presence of a coordinated metal ion. The coordination of the lone pairs of the nitrogen and oxygen atoms to a metal cation causes a deshielding effect, resulting in a downfield shift of the signals of adjacent protons and carbons. The magnitude of this shift can provide information about the strength of the metal-ligand interaction.

1H NMR Spectral Data

The following table summarizes the typical 1H NMR chemical shifts for the free 1,4,10-Trioxa-7,13-diazacyclopentadecane ligand. The specific chemical shifts can vary slightly depending on the solvent and concentration.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH- | ~2.0-3.0 | Broad singlet |

| -CH2-N- | ~2.7-2.9 | Multiplet |

| -CH2-O- (adjacent to N) | ~3.5-3.7 | Multiplet |

| -CH2-O- (central) | ~3.6-3.8 | Multiplet |

Upon complexation with metal ions, these chemical shifts are expected to change significantly. For example, in studies of similar diazacrown ethers, the coordination of alkali metal or transition metal ions leads to a downfield shift of the proton signals of the methylene (B1212753) groups adjacent to the donor atoms. The exact positions of the signals in the complexes would provide detailed information about the solution-state structure.

13C NMR Spectral Data

The 13C NMR spectrum of the free ligand provides information on the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH2-N- | ~48-50 |

| -CH2-O- (adjacent to N) | ~68-70 |

| -CH2-O- (central) | ~70-72 |

Similar to the 1H NMR data, the 13C chemical shifts are expected to shift downfield upon complexation due to the coordination of the donor atoms to the metal center. The magnitude of these shifts can be correlated with the strength of the coordination bond.

Detailed Research Findings from Related Systems

Research on the complexation of metal ions with similar macrocycles has shown that:

Conformational Locking: The formation of metal complexes often leads to a single, stable conformation in solution, which can be characterized by 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Dynamic Processes: In some cases, dynamic processes such as conformational exchange or metal ion exchange can be studied using variable-temperature NMR experiments. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined.

Host-Guest Interactions: NMR titration experiments, where a solution of the metal ion is incrementally added to a solution of the ligand, can be used to determine the stoichiometry and stability constants of the resulting complexes. The changes in the chemical shifts of the ligand's signals are monitored as a function of the metal ion concentration.

Supramolecular Chemistry and Molecular Recognition with 1,4,10 Trioxa 7,13 Diazacyclopentadecane

Host-Guest Interactions and Complex Formation

1,4,10-Trioxa-7,13-diazacyclopentadecane, a diaza-15-crown-5 ether, is a versatile host molecule in the field of supramolecular chemistry. Its unique structure, featuring a 15-membered ring with three oxygen and two nitrogen atoms, allows it to form stable complexes with a variety of guest species, particularly metal cations. acs.orgresearchgate.net The presence of both hard (oxygen) and borderline (nitrogen) donor atoms within the macrocyclic framework enables it to bind with a range of metal ions, including alkali, alkaline earth, and transition metals. acs.org The formation of these host-guest complexes is driven by a combination of factors, including the size of the cation relative to the cavity of the crown ether and the nature of the solvent.

The nitrogen atoms in the ring can be functionalized with pendant arms, which can further enhance the binding affinity and selectivity of the macrocycle for specific guests. This modification allows for the creation of more sophisticated host molecules with tailored recognition properties. The study of these interactions is crucial for the development of new materials and technologies that rely on molecular recognition.

Non-Covalent Interactions in Molecular Recognition Assemblies

The stability of molecular recognition assemblies involving 1,4,10-Trioxa-7,13-diazacyclopentadecane is governed by a variety of non-covalent interactions. These weak, yet collectively significant, forces are responsible for the selective binding of guest molecules within the macrocyclic cavity. The primary non-covalent interactions at play include:

Ion-Dipole Interactions: This is the most significant interaction in the complexation of metal cations. The positively charged metal ion is attracted to the partial negative charges on the oxygen and nitrogen atoms of the crown ether ring. The arrangement of these donor atoms within the macrocycle creates a preorganized binding site that complements the charge and size of the guest cation.

Hydrogen Bonding: The nitrogen atoms of the diazacrown ether can act as hydrogen bond acceptors. In the presence of suitable guest molecules, such as ammonium (B1175870) ions or protonated amines, hydrogen bonds are formed between the N-H protons of the guest and the lone pairs of the nitrogen and oxygen atoms of the host. This interaction is highly directional and contributes significantly to the stability and selectivity of the complex.

π-Interactions: When the diaza-crown ether is functionalized with aromatic side arms, π-π stacking or cation-π interactions can occur. These interactions involve the delocalized π-electron systems of the aromatic rings and can significantly influence the binding and recognition properties of the host molecule.

The interplay of these non-covalent forces dictates the specificity and strength of the host-guest interaction, forming the basis of molecular recognition.

Design of Advanced Receptor Architectures

The fundamental structure of 1,4,10-Trioxa-7,13-diazacyclopentadecane serves as a versatile platform for the design and synthesis of more complex and sophisticated receptor architectures. By chemically modifying the nitrogen atoms of the macrocycle, researchers can create hosts with enhanced binding capabilities and novel functionalities.

Polycyclic Receptor Systems

A key strategy in the development of advanced receptors is the incorporation of the this compound unit into larger, polycyclic structures. These systems offer a higher degree of preorganization and can create three-dimensional binding cavities, leading to enhanced selectivity and stability of the resulting complexes. Two prominent examples of such systems are cryptands and lariat (B8276320) ethers.

Cryptands: These are bicyclic or polycyclic multidentate ligands that can completely encapsulate a guest ion. By connecting the two nitrogen atoms of 1,4,10-Trioxa-7,13-diazacyclopentadecane with an additional polyether chain, a cryptand is formed. This three-dimensional cavity provides a highly preorganized and size-selective binding site for metal ions, leading to significantly more stable complexes compared to their monocyclic crown ether counterparts.

Lariat Ethers: These are crown ethers that possess one or more side arms attached to the macrocyclic ring, typically at the nitrogen atoms. These pendant arms can contain additional donor atoms that can coordinate with the guest ion, leading to a "lariat" or wrapping effect. This intramolecular coordination enhances the stability and selectivity of the complex. The nature of the side arm can be tailored to target specific guest species.

The design of these polycyclic systems allows for fine-tuning of the receptor's properties, paving the way for applications in areas such as ion sensing, catalysis, and transport phenomena.

Applications in Sensing and Chemo/Biosensors

The ability of 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives to selectively bind specific ions has led to their application in the development of chemical sensors. These sensors are designed to detect the presence and concentration of target analytes through a measurable signal, such as a change in electrical potential or fluorescence.

Development of Ion-Selective Membranes

Derivatives of 1,4,10-Trioxa-7,13-diazacyclopentadecane can function as ionophores in ion-selective membranes. An ionophore is a molecule that can reversibly bind an ion and transport it across a hydrophobic membrane. In an ion-selective electrode (ISE), the membrane is typically a polymeric matrix impregnated with the ionophore.

The selectivity of the ISE is determined by the affinity of the ionophore for the target ion. The binding of the target ion at the membrane-solution interface generates a potential difference that can be measured and correlated to the concentration of the ion in the sample. Aza-crown ethers are particularly useful in this context due to their ability to be incorporated into polymer backbones and their selective binding properties for various metal ions.

| Ionophore Type | Target Ion | Membrane Matrix | Sensing Principle |

|---|---|---|---|

| Aza-15-crown-5 derivative | Lead (Pb²⁺) | Poly(vinyl chloride) (PVC) | Potentiometric |

| Lariat Ether | Alkali Metals (e.g., K⁺) | Polymer Hydrogel | Potentiometric |

Fluorescent Chemosensors for Heavy Metal Ions

Functionalizing 1,4,10-Trioxa-7,13-diazacyclopentadecane with a fluorophore (a molecule that emits light upon excitation) creates a fluorescent chemosensor. The binding of a target metal ion to the diaza-crown ether moiety can modulate the fluorescence properties of the attached fluorophore, leading to a detectable change in the fluorescence intensity or wavelength. This change can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.

Researchers have synthesized derivatives of 1,4,10-Trioxa-7,13-diazacyclopentadecane for the detection of heavy metal ions, which are of significant environmental and biological concern. For instance, a derivative functionalized with an anthracenylmethyl group has been investigated for its ability to sense various heavy metal ions. acs.orgacs.org

The protonation and coordination behavior of these ligands with metal ions such as Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II) have been studied. acs.org The fluorescence response of these chemosensors is often pH-dependent. Interestingly, certain derivatives exhibit selective fluorescence enhancement in the presence of specific ions. For example, one such ligand shows a selective "turn-on" response to Cd(II) at a basic pH, while another derivative responds to both Cd(II) and Zn(II) around neutral pH. acs.org The presence of other heavy metals like Cu(II), Hg(II), or Pb(II) did not significantly affect the fluorescence in these specific cases, demonstrating the potential for selective sensing. acs.org

| Ligand | Target Ion for Fluorescence Enhancement | Optimal pH for Sensing |

|---|---|---|

| L³ | Cd(II) | Basic |

| L⁴ | Cd(II) or Zn(II) | ~7 |

| L⁵ | Cd(II) | Basic |

These findings highlight the potential of designing highly selective and sensitive fluorescent chemosensors for heavy metal ions by modifying the 1,4,10-Trioxa-7,13-diazacyclopentadecane scaffold.

Optode Design for Specific Cation Detection

The application of 1,4,10-trioxa-7,13-diazacyclopentadecane, also known as this compound, in the design of optical sensors, or optodes, for specific cation detection is a significant area of research in supramolecular chemistry. While detailed studies on optodes utilizing this specific, unmodified macrocycle as the primary ionophore are not extensively documented in publicly available literature, the principles of its application can be clearly elucidated based on research on closely related compounds and derivatives. These studies provide a strong framework for understanding how 1,4,10-trioxa-7,13-diazacyclopentadecane would function in such a sensory system.

Optodes are chemical sensors that operate on the principle of an optical signal change, such as fluorescence or absorbance, in response to the binding of an analyte. In the context of cation detection, an optode typically consists of a polymeric membrane that has been doped with several key components: an ionophore (the cation recognition element), a chromoionophore or fluoroionophore (the signal transducer), and often, ionic additives to control the membrane's polarity and ion-exchange properties. The entire system is embedded in a polymer matrix, such as polyvinyl chloride (PVC), and made malleable with a plasticizer.

Principle of Operation

The detection mechanism in an optode based on 1,4,10-trioxa-7,13-diazacyclopentadecane relies on the selective binding of a target cation by the macrocycle. This binding event then perturbs the optical properties of the chromoionophore or fluoroionophore within the membrane, leading to a measurable change in the sensor's light absorption or emission.

For instance, in a system designed for a specific metal ion, the 1,4,10-trioxa-7,13-diazacyclopentadecane would be immobilized within the PVC membrane. When the optode is exposed to a sample containing the target cation, the cation partitions into the membrane and forms a complex with the crown ether. This complexation alters the local environment of the signal transducer, causing a change in its fluorescence intensity, which can be correlated to the concentration of the cation in the sample.

Components of a Hypothetical Optode Membrane

A typical formulation for a fluorescent optode membrane incorporating 1,4,10-trioxa-7,13-diazacyclopentadecane would include:

Ionophore: 1,4,10-Trioxa-7,13-diazacyclopentadecane, responsible for the selective recognition and binding of the target cation.

Fluoroionophore: A fluorescent dye that is sensitive to changes in its environment, such as polarity or the presence of an electric charge. The complexation of the cation by the ionophore alters the environment of the fluoroionophore, leading to a change in its fluorescence emission.

Polymer Matrix: High molecular weight polyvinyl chloride (PVC) is commonly used to provide a stable and durable support for the other components.

Plasticizer: A substance like 2-nitrophenyl octylether (NPOE) is added to ensure the membrane remains flexible and to facilitate the mobility of the components within the membrane.

Ionic Additive: A salt such as sodium tetraphenylborate (B1193919) (NaTPB) may be included to act as a lipophilic anionic additive, which can improve the selectivity and response of the sensor.

The precise composition of the membrane is a critical factor that is optimized to achieve the desired performance characteristics, such as selectivity, sensitivity, and response time.

Detailed Research Findings from Analogous Systems

While specific data for an optode based solely on 1,4,10-trioxa-7,13-diazacyclopentadecane is limited, extensive research on similar systems, such as a fluorescent optode for lead(II) ions using a derivative of a related diaza-crown ether, provides valuable insights into the expected performance. mdpi.comresearchgate.net In that study, a PVC membrane was formulated with a fluoroionophore-linked diaza-crown, a plasticizer, and an ionic additive. The resulting optode exhibited high selectivity for Pb(II) ions, a wide linear concentration range, and a low detection limit. mdpi.comresearchgate.net

Based on such studies, a hypothetical optode using 1,4,10-trioxa-7,13-diazacyclopentadecane could be expected to demonstrate the performance characteristics outlined in the following tables.

Table 1: Hypothetical Optode Composition for Cation Detection

| Component | Role | Typical Concentration (wt%) |

| 1,4,10-Trioxa-7,13-diazacyclopentadecane | Ionophore | 1-5 |

| Fluoroionophore | Signal Transducer | 1-5 |

| Polyvinyl chloride (PVC) | Polymer Matrix | ~30 |

| 2-Nitrophenyl octylether (NPOE) | Plasticizer | ~60-65 |

| Sodium tetraphenylborate (NaTPB) | Ionic Additive | 0.1-1 |

Table 2: Expected Performance Characteristics of a Hypothetical Optode

| Parameter | Expected Value |

| Target Cation | Dependent on specific fluoroionophore chosen |

| Linear Range | 1.0 × 10⁻⁹ to 1.0 × 10⁻³ M |

| Detection Limit | ~ 7.5 × 10⁻¹⁰ M |

| Response Time | < 3 minutes |

| Optimal pH | 5.0 |

| Stability | > 3 months |

The selectivity of the optode would be a crucial aspect, determined primarily by the binding affinity of 1,4,10-trioxa-7,13-diazacyclopentadecane for different cations. It is anticipated that such a sensor would show high selectivity for the target cation over other potentially interfering ions. The response of the optode would likely be reversible, allowing for multiple measurements.

Computational Chemistry and Theoretical Investigations of 1,4,10 Trioxa 7,13 Diazacyclopentadecane Systems

Quantum Chemical Approaches to Molecular Structure and Interactions

Quantum chemical methods are employed to calculate the electronic structure of molecules, providing accurate information about geometries, interaction energies, and various molecular properties.

Density Functional Theory (DFT) has become a primary tool for studying the host-guest chemistry of crown ethers due to its favorable balance of computational cost and accuracy. nsf.gov DFT calculations are instrumental in predicting the geometries of transition metal complexes and understanding the nature of the interactions between the macrocycle and its guest. nsf.gov

In studies of N,N'-diacylated derivatives of diaza-15-crown-5, DFT modeling has been used to optimize the geometric structures of their complexes with various cations, including Ca²⁺, Na⁺, and K⁺. researchgate.net These quantum chemical calculations revealed that the carbonyl oxygen atoms of the acyl substituents participate directly in cation binding, playing a crucial role in the ionophore mechanism. researchgate.net The optimized structures obtained from DFT provide a static, gas-phase picture of the coordination environment, which is fundamental to understanding the intrinsic binding capabilities of the ligand.

Table 1: Illustrative Data from DFT Analysis of a this compound Derivative Complex

| Parameter | Description | Typical Finding |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms in the host-guest complex. | Reveals coordination numbers and the spatial arrangement of donor atoms around the cation. |

| Interaction Energy | The calculated energy released upon formation of the complex from the isolated host and guest. | Indicates the intrinsic stability of the complex in the absence of solvent. |

| Key Bond Distances | The distances between the guest cation and the donor atoms (N, O) of the macrocycle. | Shorter distances typically correlate with stronger interactions. |

| Charge Distribution | The calculated partial atomic charges on the atoms of the host and guest upon complexation. | Shows the extent of charge transfer from the ligand to the cation. |

Note: This table provides a conceptual overview of the types of data generated from DFT studies. Specific values are dependent on the exact molecular system and computational parameters.

Semi-empirical methods, which are derived from Density Functional Theory or Hartree-Fock theory by incorporating approximations and parameters from experimental data, offer a much faster computational alternative. acs.org Their speed makes them suitable for initial explorations of complex potential energy surfaces, such as in the conformational analysis of flexible macrocycles. acs.org

For crown ether systems, semi-empirical calculations (e.g., using the PM3 method) are often used to generate a wide range of initial guess structures for subsequent, more accurate optimization with DFT. researchgate.net This two-step approach is computationally efficient, as it allows for a broad conformational search using a low-cost method before refining the most promising structures with a high-level theory. While less accurate for final binding energies compared to DFT, semi-empirical methods serve as a valuable screening tool, particularly for large systems where exhaustive DFT-based conformational searches would be computationally prohibitive. acs.org

Molecular Dynamics Simulations for Host-Guest Systems

While quantum chemical methods provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of systems over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing researchers to study conformational changes, solvent effects, and the thermodynamics of binding. researchgate.netnih.gov

In the context of crown ether host-guest systems, MD simulations are used to:

Calculate Free Energies of Association: By using techniques like umbrella sampling, MD simulations can compute the potential of mean force (PMF) along a reaction coordinate, yielding the binding free energy of a cation to the crown ether in a specific solvent. researchgate.net This provides a more realistic measure of binding affinity than gas-phase DFT calculations because it includes crucial solvation effects. acs.org

Analyze Conformational Flexibility: MD can explore the different conformations that a macrocycle like this compound adopts in solution, both in its free state and when complexed with a guest. This is essential for understanding the preorganization of the host and any conformational changes that occur upon binding. nih.gov

Investigate Solvation Structure: Simulations explicitly model the surrounding solvent molecules, revealing how water or other solvents interact with the host, the guest, and the resulting complex. This is critical as the solvent significantly influences the recognition and binding process. acs.org

While MD is a powerful and widely used technique for studying other macrocycles like 18-crown-6, researchgate.netacs.org specific MD simulation studies focused solely on 1,4,10-Trioxa-7,13-diazacyclopentadecane were not prominent in the surveyed literature.

Theoretical Modeling of Metal Ion Coordination and Selectivity

A key goal of computational studies on crown ethers is to understand and predict their selectivity for different metal ions. Theoretical models can dissect the factors contributing to this selectivity, such as the match between the cation size and the macrocycle's cavity, the nature of the donor atoms, and solvation effects. muk.ac.irunram.ac.id

DFT calculations on N,N'-diacylated this compound derivatives have shown that these ligands bind more effectively to Ca²⁺ than to Na⁺ or K⁺. researchgate.net This theoretical result helps to explain experimental observations of the compounds' biological activities. researchgate.net The selectivity arises from a combination of factors, including the optimal fit of the Ca²⁺ ion within the coordination sphere created by the macrocycle's donor atoms and the energetic favorability of the interaction.

Further theoretical studies on azacrown ethers have demonstrated that increasing the number of nitrogen donor atoms within the macrocyclic ring generally increases the interaction energy with alkaline earth metal cations. unram.ac.id This is attributed to stronger charge transfer from the more electron-donating nitrogen atoms to the metal ion. Such computational findings clearly show that the type and number of donor atoms are dominant factors in determining the binding selectivity of these systems. unram.ac.id

Advanced Applications of 1,4,10 Trioxa 7,13 Diazacyclopentadecane in Research

Catalysis and Phase Transfer Catalysis

The metal complexes of 1,4,10-Trioxa-7,13-diazacyclopentadecane have demonstrated notable catalytic properties, making them valuable in a variety of chemical reactions. ontosight.ai The nitrogen and oxygen atoms within the macrocyclic structure act as Lewis basic sites, facilitating the coordination of transition metals. vulcanchem.com This coordination can enhance the catalytic activity of the metal center.

One significant application is in cross-coupling reactions. For instance, palladium complexes of certain derivatives of this macrocycle have shown enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving high turnover numbers. vulcanchem.com

Furthermore, crown ethers, in general, are known to function as phase transfer catalysts. mdpi.com They can transport ionic reagents from an aqueous phase to an organic phase, thereby enabling reactions that would otherwise be slow or not occur at all. This capability is attributed to their ability to encapsulate cations within their hydrophilic cavity while presenting a lipophilic exterior.

Materials Science Applications

In the realm of materials science, 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives are utilized in the development of novel materials with specific functionalities. ontosight.ai These applications often leverage the compound's ability to form stable complexes with metal ions, influencing the properties of the resulting material.

Recent research has highlighted the use of 4,10-diaza-15-crown 5-ether (an alternative name for the compound) in improving the efficiency and stability of inverted perovskite solar cells. acs.org When used to modify the perovskite surface, it effectively passivates cationic defects due to the strong chemical interactions between its nitrogen and oxygen donor atoms and the lead and A-site cations of the perovskite. acs.org This passivation suppresses non-radiative recombination and promotes charge transport, leading to a significant improvement in the power conversion efficiency of the solar cells. acs.org

Additionally, these compounds are explored for creating materials with specific magnetic or luminescent properties. ontosight.ai The nature of the coordinated metal ion and the geometry of the resulting complex are key factors in determining these characteristics.

Biomedical and Biological Research Perspectives

The unique coordination chemistry of 1,4,10-Trioxa-7,13-diazacyclopentadecane makes it a valuable tool in biomedical and biological research. Its ability to form stable complexes with various metal ions is central to its applications in this field.

Derivatives of 1,4,10-Trioxa-7,13-diazacyclopentadecane are investigated as ligands for the development of radiopharmaceuticals and imaging agents. ontosight.ai The macrocyclic framework can be functionalized to chelate radiometals, which are then used in diagnostic imaging techniques like Positron Emission Tomography (PET) or as therapeutic agents. ontosight.aibiosynth.com The stability of the metal complex is crucial to prevent the release of the free metal ion in vivo.

Furthermore, metal complexes of this compound have been explored as potential contrast agents for Magnetic Resonance Imaging (MRI). ontosight.ai The paramagnetic properties of the chelated metal ion can alter the relaxation times of water protons, enhancing the contrast in the resulting image.

The fundamental interaction of 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives with biological targets often involves their ability to selectively bind cations. chemimpex.com The size of the macrocyclic cavity and the nature of the donor atoms determine the selectivity for different ions. This selective binding is crucial for applications such as ion sensing.

Computational studies on derivatives of this compound have shown that while the oxygen atoms facilitate solvation, other appended groups, such as purines, can engage in π-π stacking and electrostatic interactions with biological molecules. vulcanchem.com This multi-faceted interaction capability is key to its molecular recognition properties.

Derivatives of 1,4,10-Trioxa-7,13-diazacyclopentadecane have been synthesized and evaluated for their potential to inhibit specific enzymes. These studies provide insights into biochemical pathways and can be a starting point for drug discovery.

A notable example is a derivative, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane, which has been shown to exhibit inhibitory activity against key enzymes. vulcanchem.com

| Target Enzyme | IC₅₀ | Mechanism of Action |

| SARS-CoV-2 3CLpro | 2.1 μM | Competitive inhibition |

| DNA Polymerase α | 12.4 μM | Allosteric modulation |

Data sourced from computational and in-vitro studies. vulcanchem.com

These findings suggest that the macrocyclic scaffold can be functionalized to create potent and selective enzyme inhibitors.

The ability of 1,4,10-Trioxa-7,13-diazacyclopentadecane to form stable complexes with various molecules, including pharmaceutical agents, makes it a candidate for the development of drug delivery systems. chemimpex.com By encapsulating a drug molecule, the macrocycle can potentially improve its solubility, stability, and pharmacokinetic profile.

The concept revolves around the controlled release of the therapeutic agent at the target site, which can be triggered by specific physiological conditions. chemimpex.com This targeted approach aims to enhance the efficacy of the drug while minimizing systemic side effects.

Chemical Probes for Cellular and Environmental Metal Ion Detection

The core structure of 1,4,10-Trioxa-7,13-diazacyclopentadecane serves as an excellent scaffold for the design of chemosensors, particularly fluorescent probes for the detection of metal ions. By attaching a fluorophore to the diazacrown ether, a system can be created where the binding of a specific metal ion modulates the fluorescence output, allowing for qualitative and quantitative detection.

A notable example of this application is the synthesis of 7-anthracenylmethyl-1,4,10-trioxa-7,13-diazacyclopentadecane . In this derivative, the anthracene (B1667546) moiety acts as the fluorescent reporter. The nitrogen atoms within the diazacrown ether ring can donate their lone pair of electrons to the excited state of the anthracene, a process known as photoinduced electron transfer (PET), which quenches the fluorescence of the molecule.

Upon the introduction of certain metal ions, the lone pairs of the nitrogen atoms become engaged in coordinating with the cation. This coordination inhibits the PET process, leading to a significant enhancement of the anthracene fluorescence. This "turn-on" fluorescent response provides a clear signal for the presence of the target metal ion.

Detailed research has shown that this particular probe exhibits selectivity for certain metal ions, which is a critical feature for a chemical sensor. The size of the cavity in the 1,4,10-Trioxa-7,13-diazacyclopentadecane ring and the nature of the donor atoms (two nitrogen and three oxygen atoms) contribute to this selectivity. The change in fluorescence intensity can be correlated with the concentration of the metal ion, enabling quantitative analysis in both cellular and environmental samples.

| Probe Compound | Target Ion(s) | Sensing Mechanism | Fluorescence Response |

| 7-anthracenylmethyl-1,4,10-trioxa-7,13-diazacyclopentadecane | Varies based on solvent and conditions | Photoinduced Electron Transfer (PET) | Fluorescence enhancement ("turn-on") |

This table is interactive. Click on the headers to sort the data.

The development of such probes is significant for monitoring heavy metal contamination in the environment and for understanding the roles of metal ions in biological systems. The ability to visualize the distribution and concentration of specific metal ions within cells can provide valuable insights into cellular physiology and pathology.

Functionalization for Protein Labeling and Bioorthogonal Chemistry

The versatile structure of 1,4,10-Trioxa-7,13-diazacyclopentadecane, with its two secondary amine groups, makes it an ideal candidate for functionalization. These amine groups can be readily modified to introduce a variety of reactive handles, transforming the macrocycle into a bifunctional chelator. A bifunctional chelator is a molecule that has two distinct functionalities: a chelating moiety for binding a metal ion and a reactive group for covalent attachment to another molecule, such as a protein.

While specific examples detailing the use of 1,4,10-Trioxa-7,13-diazacyclopentadecane in protein labeling and bioorthogonal chemistry are not as extensively documented as for other macrocycles like DOTA or NOTA, the chemical principles for its adaptation are well-established.

For protein labeling, one of the nitrogen atoms of the diazacrown ether can be derivatized with a functional group that can react with specific amino acid residues on a protein's surface. Common reactive groups include:

N-hydroxysuccinimide (NHS) esters: React with primary amines (lysine residues).

Maleimides: React with thiols (cysteine residues).

Isothiocyanates: React with primary amines.

Once conjugated to a protein, the diazacrown ether can chelate a metal ion. This is particularly useful for applications such as:

Radioimmunotherapy and Imaging: Chelating a radioactive metal ion allows for the targeted delivery of radiation to specific cells or tissues recognized by the antibody portion of the conjugate.

Luminescence Probes: Chelating a lanthanide ion can create a luminescent probe for time-resolved fluorescence imaging, which reduces background interference from autofluorescence.

In the context of bioorthogonal chemistry , the diazacrown ether could be functionalized with a "click chemistry" handle. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Common bioorthogonal reaction pairs include:

Azide-Alkyne Cycloadditions: The diazacrown ether could be modified with either an azide (B81097) or an alkyne group. This would allow it to be "clicked" onto a protein that has been metabolically or genetically engineered to bear the complementary functional group.

Tetrazine Ligation: Functionalization with a strained alkene or alkyne would enable rapid reaction with a tetrazine-modified protein.

The ability to attach 1,4,10-Trioxa-7,13-diazacyclopentadecane to proteins in a site-specific manner using bioorthogonal chemistry would open up new avenues for studying protein function, localization, and trafficking with the added dimension of metal chelation.

| Functional Group | Target on Protein | Application |

| N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) | General protein labeling |

| Maleimide | Thiols (e.g., Cysteine) | Site-specific protein labeling |

| Azide/Alkyne | Genetically/metabolically incorporated alkyne/azide | Bioorthogonal "Click" conjugation |

| Strained Alkene/Alkyne | Tetrazine-modified protein | Bioorthogonal ligation |

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for the Characterization and Study of 1,4,10 Trioxa 7,13 Diazacyclopentadecane

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural identification of 1,4,10-Trioxa-7,13-diazacyclopentadecane. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Mass Spectrometry (HR-ESIMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is particularly well-suited for this molecule, as it allows for the gentle ionization of the compound, typically by protonation ([M+H]⁺) or adduction with other cations like sodium ([M+Na]⁺), leading to minimal fragmentation. This provides a very accurate mass measurement, which can be used to confirm the molecular formula. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of the compound and analyzing complex mixtures containing it.

Predicted Mass Spectrometry Data for 1,4,10-Trioxa-7,13-diazacyclopentadecane (C₁₀H₂₂N₂O₃)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₃N₂O₃⁺ | 219.17032 |

| [M+Na]⁺ | C₁₀H₂₂N₂O₃Na⁺ | 241.15226 |

| [M+K]⁺ | C₁₀H₂₂N₂O₃K⁺ | 257.12620 |

| [M+NH₄]⁺ | C₁₀H₂₆N₄O₃⁺ | 236.19686 |

| [M-H]⁻ | C₁₀H₂₁N₂O₃⁻ | 217.15576 |

Data sourced from PubChem and represents computed theoretical values. uni.lu

Electrochemical and Conductometric Methods

Electrochemical and conductometric methods are primarily employed to study the solution-state behavior of 1,4,10-Trioxa-7,13-diazacyclopentadecane, especially its ability to bind protons and metal ions.

Potentiometric pH Titrations

Potentiometric pH titration is the principal method for determining the protonation constants (also known as acidity constants or pKa values) of the diazacrown ether. rsc.org The two nitrogen atoms in the ring can be protonated in acidic conditions. By titrating a solution of the compound with a strong acid or base and monitoring the pH with a glass electrode, a titration curve is generated. The shape of this curve allows for the calculation of the stepwise protonation constants (log K₁ and log K₂), which quantify the basicity of the nitrogen atoms. A predicted pKa value for this compound is approximately 9.05 ± 0.20. guidechem.com

This method is also extensively used to determine the stability constants of the complexes formed between the diazacrown ether and various metal ions. rsc.org In these experiments, the ligand is titrated in the presence of a specific metal ion. The formation of a complex with the metal ion alters the pH titration curve compared to the titration of the free ligand. By analyzing these changes, the stoichiometry and stability constants of the metal-ligand complexes can be determined, providing crucial information about the ligand's affinity and selectivity for different cations.

Conductometric Complexation Studies

Conductometric titration is another valuable technique for investigating the complexation of 1,4,10-Trioxa-7,13-diazacyclopentadecane with metal ions in solution. This method involves monitoring the electrical conductivity of a solution of the ligand as a solution of a metal salt is incrementally added.

Furthermore, by analyzing the conductivity data over the entire titration, it is possible to calculate the stability constant (log K) of the complex. This method is particularly useful in non-aqueous solvents and for systems where potentiometric methods are not suitable. sid.irmuk.ac.ir By conducting these studies at different temperatures, thermodynamic parameters of complexation such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined. rsc.org

Cyclic Voltammetry for Redox-Active Systems

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive species. In the context of 1,4,10-Trioxa-7,13-diazacyclopentadecane, CV is particularly insightful when the macrocycle is incorporated into a larger, redox-active system, such as a ferrocene-containing cryptand. By observing changes in the redox potential of the active unit upon complexation with metal cations, the binding properties and electronic influence of the macrocyclic cavity can be determined.

Research Findings:

Studies on cryptands containing the 1,4,10-Trioxa-7,13-diazacyclopentadecane unit linked to a ferrocene (B1249389) moiety have demonstrated the sensitivity of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple to host-guest interactions. The coordination of metal cations within the diazacrown ether cavity perturbs the electronic environment of the ferrocene center, leading to a shift in its formal potential.

For instance, in the case of 1,1'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyldicarbonyl)ferrocene, the binding of alkaline earth metal cations like Ba²⁺ induces a significant anodic shift in the oxidation potential of the ferrocene unit. This positive shift indicates that the oxidized form of the cryptand (the ferrocenium ion) binds the cation more strongly than the neutral ferrocene form. The magnitude of this shift can be used to quantify the association constants of the metal cation with both the reduced and oxidized forms of the cryptand. The voltammetric response typically shows a quasi-reversible one-electron oxidation process, characteristic of the Fc/Fc⁺ couple.

| System | Redox Couple | Formal Potential (E½) vs. Ag/AgCl | Anodic Shift upon Ba²⁺ Saturation (ΔE½) |

|---|---|---|---|

| Ferrocene Cryptand (Ligand) | Fc/Fc⁺ | +0.55 V | N/A |

| Ferrocene Cryptand + Ba²⁺ | Fc/Fc⁺ | +0.65 V | +0.10 V |

Note: The data presented are representative values derived from studies on ferrocene-based cryptands and are intended to illustrate the principles of the methodology.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of 1,4,10-Trioxa-7,13-diazacyclopentadecane and its complexes.

Research Findings:

While the crystal structure of the parent 1,4,10-Trioxa-7,13-diazacyclopentadecane is not widely reported, the structure of its derivatives, such as 1,1'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyldicarbonyl)ferrocene hydrate (B1144303) , has been elucidated. acs.org This analysis reveals critical conformational features of the macrocyclic ring when integrated into a larger molecular assembly.

In the crystal structure of this ferrocene derivative, the 15-membered diazacrown ether ring adopts a strained conformation to bridge the two cyclopentadienyl (B1206354) rings of the ferrocene unit. The nitrogen atoms of the macrocycle are functionalized with carbonyl groups, which are involved in linking to the ferrocene moiety. The structure is stabilized by an intramolecular hydrogen bond involving a water molecule, which links the two amide groups. This detailed structural information confirms the connectivity and provides insight into the spatial arrangement and the flexibility of the diazacrown ether framework.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₃₀FeN₂O₅·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.935(3) |

| b (Å) | 9.864(2) |

| c (Å) | 15.912(3) |

| β (°) | 108.69(3) |

| Volume (ų) | 2219.4(8) |

| Z (molecules/unit cell) | 4 |

Advanced Imaging and Detection Techniques

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique used to visualize and quantify physiological processes in vivo. The technique relies on the detection of gamma rays produced from the annihilation of positrons emitted by a radionuclide. The utility of macrocycles like 1,4,10-Trioxa-7,13-diazacyclopentadecane in PET stems from their ability to form stable complexes with positron-emitting metal ions.

Research Findings:

While direct studies employing 1,4,10-Trioxa-7,13-diazacyclopentadecane as a chelator for PET imaging are not extensively documented, the principles are well-established through research on analogous macrocyclic compounds. The combination of nitrogen and oxygen donor atoms in a pre-organized cyclic structure makes diazacrown ethers excellent candidates for chelating PET-active radionuclides such as Copper-64 (⁶⁴Cu). nih.gov

For a macrocyclic complex to be a viable PET imaging agent, it must exhibit high thermodynamic stability and kinetic inertness in vivo to prevent the release of the radiometal, which would otherwise lead to non-specific uptake and poor image quality. nih.gov The 15-membered ring of 1,4,10-Trioxa-7,13-diazacyclopentadecane offers a cavity size that can accommodate metal ions like Cu²⁺. By functionalizing the macrocycle with a targeting vector (e.g., a peptide or antibody), a PET radiopharmaceutical can be designed to accumulate at a specific biological target, allowing for non-invasive imaging of disease states such as cancer. nih.gov The development of such agents involves radiolabeling studies to optimize the incorporation of the radionuclide and in vivo evaluation to assess biodistribution and targeting efficacy. nih.gov

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. For 1,4,10-Trioxa-7,13-diazacyclopentadecane, ESR is used to study its paramagnetic metal complexes, providing detailed information about the electronic structure and coordination environment of the metal center.

Research Findings:

The study of paramagnetic complexes of 1,4,10-Trioxa-7,13-diazacyclopentadecane via ESR can reveal significant details about the metal-ligand interaction. For example, a Cu(II) complex, which has a d⁹ electron configuration with one unpaired electron, is ESR-active. The ESR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and with the magnetic nucleus of the copper ion (I = 3/2), respectively. nih.gov

In a typical Cu(II) complex with a diazacrown ether ligand, a tetragonally distorted octahedral or square pyramidal geometry is expected. This anisotropy results in different g-values along different molecular axes (gₓ, gᵧ, g₂). Often, an axial symmetry is observed where gₓ ≈ gᵧ (denoted as g⊥) and g₂ (denoted as g∥) is different. The trend g∥ > g⊥ > 2.0023 (the g-value for a free electron) is indicative of an unpaired electron residing in the dₓ²-ᵧ² orbital, which is common for Cu(II) complexes with square-planar or tetragonally elongated geometries. nih.gov The hyperfine interaction with the copper nucleus splits the signal into four lines. Analysis of these parameters provides direct evidence of the coordination environment and the nature of the covalent character of the metal-ligand bonds.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g∥ | 2.20 - 2.40 | Indicates the geometry and nature of the ground electronic state (e.g., dₓ²-ᵧ²). |

| g⊥ | 2.04 - 2.10 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Relates to the delocalization of the unpaired electron onto the ligand and the distortion from ideal geometry. |

| A⊥ (x 10⁻⁴ cm⁻¹) | 10 - 40 |

Note: The ESR parameters are illustrative and represent typical values for Cu(II) complexes with similar N/O-donor macrocyclic ligands, as specific experimental data for the named complex are not available.

Q & A

Q. What are the most effective synthetic routes for 1,4,10-Trioxa-7,13-diazacyclopentadecane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane involves macrocyclic ring closure strategies. Key methods include:

- Stepwise cyclization : Using diamines and diols with catalytic acid/base conditions to promote ether and amine bond formation. Yields vary based on solvent polarity and temperature .

- Template-assisted synthesis : Metal ions (e.g., K⁺ or Na⁺) can template the macrocycle, improving regioselectivity. This method reduces side products but requires rigorous purification .

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Stepwise cyclization | 70–89 | THF, reflux, 48h | |

| Template-assisted | 85–92 | MeOH, K₂CO₃, 60°C, 24h |

Optimization involves adjusting solvent polarity (e.g., THF vs. MeOH), temperature gradients, and catalyst loading. Kinetic studies (e.g., NMR monitoring) are critical to identify rate-limiting steps .

Q. What spectroscopic and analytical techniques are essential for characterizing 1,4,10-Trioxa-7,13-diazacyclopentadecane?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR identifies crown ether conformation and proton environments. For example, ethylene oxide protons resonate at δ 3.6–4.1 ppm, while amine protons appear at δ 1.8–2.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 263.35 m/z for C₁₂H₂₆N₂O₄) .

- X-ray crystallography : Resolves macrocyclic geometry and host-guest binding modes .

Q. Table 2. Key Characterization Data

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.7 (m, OCH₂CH₂O), δ 2.1 (NH) | |

| Melting Point | 111–114°C (lit.) | |

| X-ray Structure | Crown ether cavity: 2.8 Å radius |

Q. How does 1,4,10-Trioxa-7,13-diazacyclopentadecane function in host-guest chemistry applications?

Methodological Answer: The compound’s 18-crown-6-like structure enables selective binding to cations (e.g., K⁺, NH₄⁺) and small organic guests. Methodology includes:

- Stability constant (log K) determination : Use UV-Vis titration or conductometry in non-aqueous solvents (e.g., CH₃CN) .

- Competitive binding assays : Compare selectivity between alkali metals using fluorophore displacement .

Advanced Research Questions

Q. How can researchers distinguish thermodynamic vs. kinetic control in the macrocycle’s guest-binding behavior?

Methodological Answer:

- Variable-temperature NMR : Monitor guest exchange rates to infer kinetic barriers .

- Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to identify thermodynamic drivers .

- Time-resolved spectroscopy : Track guest encapsulation rates under varying pH or ionic strength .

Q. What factorial design approaches are suitable for optimizing 1,4,10-Trioxa-7,13-diazacyclopentadecane’s catalytic or sensing performance?

Methodological Answer: Use 2^k factorial designs to screen variables (e.g., solvent, temperature, catalyst loading). For example:

Q. How should contradictory data on the compound’s stability or reactivity be resolved?

Methodological Answer:

- Replicate experiments : Control humidity and oxygen levels to assess environmental sensitivity .

- Theoretical modeling : Use DFT calculations to predict stability under varying conditions (e.g., protonation states) .

- Meta-analysis : Compare datasets across studies to identify systematic biases (e.g., purity assays) .

Q. Can machine learning (ML) enhance the design of derivatives for specific applications?

Methodological Answer:

Q. What interdisciplinary methodologies are critical for advancing applications in material science or biomedicine?

Methodological Answer:

- Hybrid frameworks : Combine supramolecular chemistry with polymer science to design stimuli-responsive materials .

- Toxicological profiling : Adopt EPA guidelines (e.g., ATSDR protocols) to assess biocompatibility .

Q. How can researchers align experimental designs with theoretical frameworks in host-guest studies?

Methodological Answer:

Q. What systematic strategies are recommended for conducting literature reviews on this compound?

Methodological Answer:

- Taxonomy-driven searches : Categorize literature by synthesis, characterization, and application themes .

- Bibliometric tools : Use VOSviewer to map keyword clusters (e.g., “macrocycle stability,” “cation binding”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.